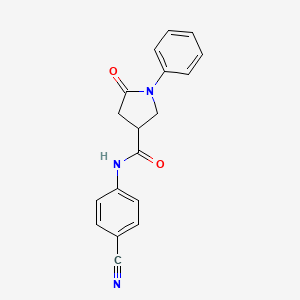
N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Mitsunobu reaction, which involves the use of ethyl 2-arylhydrazinecarboxylates as organocatalysts, can be employed to achieve specific transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the use of oxidizing agents may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block for the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in the extraction, separation, and determination of heavy metals. It has also been used as a chemosensor for anions and as a potentiometric sensor for heavy metals in analytical applications .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide include other cyano-substituted aromatic compounds and pyrrolidine derivatives. Examples include 4-cyanophenyl-4’-n-octylbenzoate and N,N’-bis((4-cyanophenyl)methyl)piperazine .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of both a cyanophenyl group and a pyrrolidine ring provides distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C18H15N3O2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c19-11-13-6-8-15(9-7-13)20-18(23)14-10-17(22)21(12-14)16-4-2-1-3-5-16/h1-9,14H,10,12H2,(H,20,23) |
Clé InChI |
RVIIAYVBWLHSPT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















